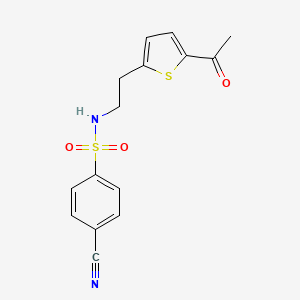![molecular formula C16H11FN4S2 B2433516 3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-90-7](/img/structure/B2433516.png)
3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For triazole compounds, these properties can vary widely . Specific physical and chemical properties for “this compound” are not available in the retrieved data.Applications De Recherche Scientifique
Biological Properties and Synthesis
Pyridazine derivatives, including compounds similar to 3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant biological properties such as anti-tumor and anti-inflammatory activities. The synthesis of these compounds involves various techniques, including NMR, IR, mass spectral studies, and X-ray diffraction. Theoretical studies such as density functional theory (DFT) calculations have been employed to determine various chemical parameters and study the intermolecular interactions within these compounds (Sallam et al., 2021).
Antiviral Properties
Some pyridazine derivatives have been shown to exhibit antiviral properties, particularly against hepatitis A virus (HAV). This includes research on novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, which revealed promising antiviral activity (Shamroukh & Ali, 2008).
Potential in Medicinal Chemistry
Pyridazine analogs are significant in medicinal chemistry due to their pharmaceutical importance. Various pyridazine derivatives have been synthesized and analyzed using spectroscopic techniques and X-ray diffraction. Studies like DFT calculations and Hirshfeld surface analysis help in understanding their molecular properties and interactions (Sallam et al., 2021).
Antiproliferative Activity
Research on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives has indicated their potential in inhibiting the proliferation of endothelial and tumor cells. This highlights the possible application of such compounds in developing treatments for cancer (Ilić et al., 2011).
Cardiovascular Applications
1,2,4-Triazolo[1,5-a]pyrimidines fused to pyridazine and related compounds have been synthesized and shown to possess coronary vasodilating and antihypertensive activities. These findings suggest potential cardiovascular applications for these compounds (Sato et al., 1980).
Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. Their antioxidant and insulinotropic activities suggest their suitability for treating diabetes (Bindu et al., 2019).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While some triazole compounds are used in medicine and have well-documented safety profiles , specific safety and hazard information for this compound is not available in the retrieved data.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-2-1-4-11(12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-6-3-9-22-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXYMJKAMJLQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2433433.png)
![1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine](/img/structure/B2433435.png)
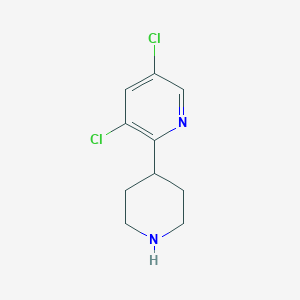


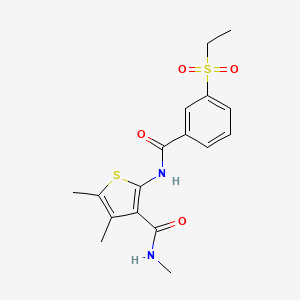
![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2433441.png)
![[2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2433442.png)
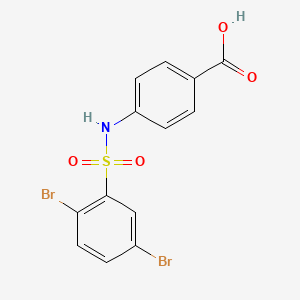
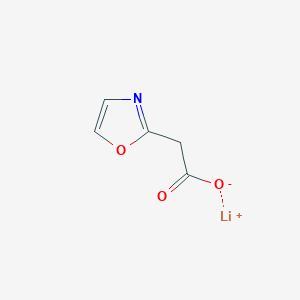
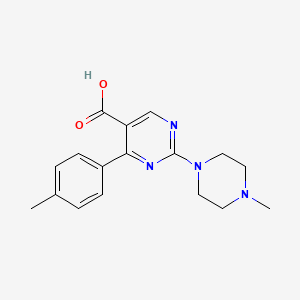
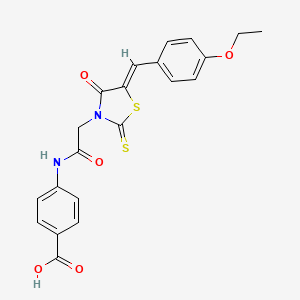
![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)
